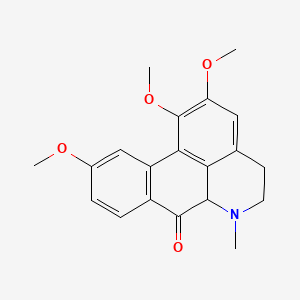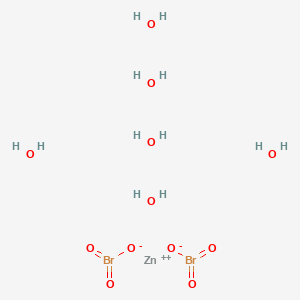
zinc;dibromate;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc dibromate hexahydrate is an inorganic compound with the chemical formula Zn(BrO₃)₂·6H₂O. This compound is composed of zinc cations (Zn²⁺) and dibromate anions (BrO₃⁻), along with six molecules of water of crystallization. It is typically encountered as colorless crystals and is known for its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc dibromate hexahydrate can be synthesized through the reaction of zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) with bromic acid (HBrO₃). The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows: [ \text{ZnO} + 2 \text{HBrO}_3 \rightarrow \text{Zn(BrO}_3)_2 + \text{H}_2\text{O} ]
Alternatively, zinc dibromate hexahydrate can be prepared by dissolving zinc carbonate (ZnCO₃) in bromic acid: [ \text{ZnCO}_3 + 2 \text{HBrO}_3 \rightarrow \text{Zn(BrO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
Industrial production of zinc dibromate hexahydrate typically involves the controlled reaction of zinc salts with bromic acid under optimized conditions to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc dibromate hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The dibromate ion (BrO₃⁻) can act as an oxidizing agent in redox reactions.
Substitution Reactions: Zinc dibromate can participate in substitution reactions where the bromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂).
Substitution: Reactions with other metal salts or acids can lead to the formation of different zinc compounds.
Major Products Formed
Oxidation-Reduction: The reduction of dibromate ions typically produces bromide ions (Br⁻) and oxygen gas (O₂).
Substitution: Substitution reactions can yield various zinc salts depending on the reacting anion.
Wissenschaftliche Forschungsanwendungen
Zinc dibromate hexahydrate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Research on zinc dibromate hexahydrate includes its potential use in biological assays and studies involving oxidative stress.
Medicine: The compound is investigated for its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the production of other zinc compounds and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of zinc dibromate hexahydrate primarily involves its role as an oxidizing agent. The dibromate ion (BrO₃⁻) can accept electrons from other substances, leading to their oxidation. This process is facilitated by the high oxidation state of bromine in the dibromate ion. The zinc ion (Zn²⁺) can also interact with various biological molecules, influencing enzymatic activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): Similar in structure, but contains nitrate ions instead of dibromate ions.
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): Contains sulfate ions and has one more water molecule of crystallization.
Zinc Chloride (ZnCl₂): Contains chloride ions and is commonly used in various industrial applications.
Uniqueness
Zinc dibromate hexahydrate is unique due to the presence of dibromate ions, which impart strong oxidizing properties. This makes it particularly useful in reactions requiring a potent oxidizing agent. Additionally, the hexahydrate form provides stability and solubility in aqueous solutions, making it suitable for various research and industrial applications.
Eigenschaften
Molekularformel |
Br2H12O12Zn |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
zinc;dibromate;hexahydrate |
InChI |
InChI=1S/2BrHO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h2*(H,2,3,4);6*1H2;/q;;;;;;;;+2/p-2 |
InChI-Schlüssel |
WCGGQETVXOHBFL-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.O.O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


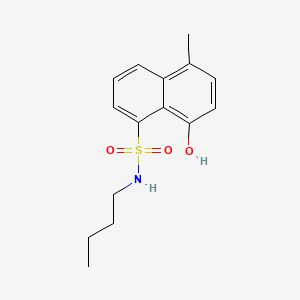



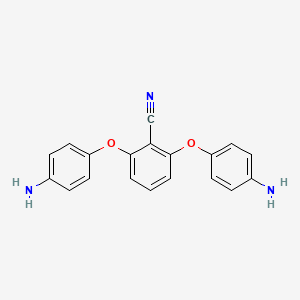
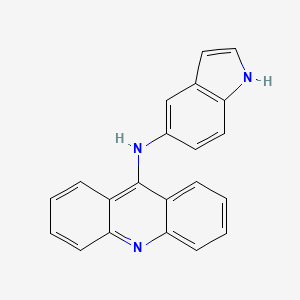
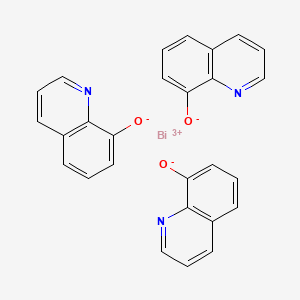
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)

![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)


